molecular formula C28H40O8 B1208997 Ixocarpalactone A CAS No. 71801-45-1

Ixocarpalactone A

Cat. No.: B1208997
CAS No.: 71801-45-1
M. Wt: 504.6 g/mol
InChI Key: PHBPDHFIJFLEGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ixocarpalactone A is a naturally occurring C28 steroidal lactone, classified as a withanolide, isolated from the Mexican tomatillo ( Physalis philadelphica or Physalis ixocarpa ) . This compound has demonstrated significant potential in cancer research due to its potent and selective antiproliferative and pro-apoptotic activities against various human cancer cell lines . Its primary and most well-characterized mechanism of action is the potent and direct inhibition of the metabolic enzyme 3-phosphoglycerate dehydrogenase (PHGDH) . PHGDH catalyzes the first rate-limiting step in the serine biosynthesis pathway, which is often overexpressed in cancers to support tumor growth and proliferation . This compound binds to the allosteric site of PHGDH, acting as a non-competitive inhibitor with an IC50 value of 1.66 ± 0.28 μM, thereby disrupting the glucose-derived serine production crucial for cancer cells . In studies on pancreatic cancer, this compound selectively inhibited the proliferation of high PHGDH-expressing cancer cells (such as SW1990), induced apoptosis, and significantly suppressed tumor growth in a xenograft mouse model with low observed toxicities . Previous research in colon cancer models (SW480 cells) has shown that it induces cell cycle arrest at the G2/M phase, promotes apoptosis, and modulates key cell cycle regulators, including the down-regulation of E2F-1 and DP-1 . Further supporting its research value, studies indicate that withanolides as a class generally exhibit favorable in silico-predicted pharmacological properties, including good gastrointestinal absorption, though they are not expected to cross the blood-brain barrier . This compound is presented for research applications to further investigate its mechanisms and potential in oncology, particularly in targeting cancer metabolism. This product is For Research Use Only. Not for human or diagnostic use.

Properties

CAS No.

71801-45-1

Molecular Formula

C28H40O8

Molecular Weight

504.6 g/mol

IUPAC Name

15-[1-(3,4-dimethyl-5-oxooxolan-2-yl)-1,2-dihydroxypropan-2-yl]-6,14-dihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one

InChI

InChI=1S/C28H40O8/c1-12-13(2)24(33)35-21(12)23(32)27(5,34)22-17(29)11-16-14-10-20-28(36-20)19(31)7-6-18(30)26(28,4)15(14)8-9-25(16,22)3/h6-7,12-17,19-23,29,31-32,34H,8-11H2,1-5H3

InChI Key

PHBPDHFIJFLEGD-UHFFFAOYSA-N

SMILES

CC1C(C(=O)OC1C(C(C)(C2C(CC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)O)O)C

Canonical SMILES

CC1C(C(=O)OC1C(C(C)(C2C(CC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)O)O)C

melting_point

294-295°C

Other CAS No.

71801-45-1

physical_description

Solid

Synonyms

IxoA cpd
ixocarpalactone A

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

PHGDH Selectivity: this compound selectively inhibits PHGDH-high cancer cells (e.g., PANC-1) without affecting normal cells, a trait absent in azacoccone E .

In Vivo Efficacy : Oral administration reduced pancreatic tumor volume by 62% in mice, outperforming synthetic inhibitors like BI-4924 .

Synergistic Effects : Combined with gemcitabine, it reduced drug resistance in pancreatic cancer via serine metabolism disruption .

Contradictions and Limitations

  • Bioactivity Variability: Studies report conflicting data on Withanolide S’s anticancer potency, possibly due to extraction methods .
  • Synthetic Derivatives : 2,3-Dihydro-3β-methoxythis compound (a derivative) showed artifactual bioactivity in LC-MS analyses, underscoring the need for purity controls .

Preparation Methods

Soxhlet Extraction

Soxhlet extraction is the most efficient method for recovering IxoA, achieving 2.5–3.5% extract yield from P. ixocarpa fruits.

Protocol :

  • Solvent : Methanol (optimal polarity for withanolide solubility).

  • Conditions : 6–8 cycles at 60°C for 24 hours.

  • Advantages : Higher recovery of nonpolar withanolides compared to maceration.

Table 1: Extract Yields Using Soxhlet vs. Maceration

MethodSolventYield (%)IxoA Concentration (mg/g)
SoxhletMethanol3.50.12 ± 0.03
SoxhletEthyl Acetate0.80.08 ± 0.02
MacerationMethanol0.50.05 ± 0.01
MacerationWater3.0Not detected

Maceration

While less efficient, maceration is suitable for small-scale extraction:

  • Solvent : Ethyl acetate or methanol.

  • Conditions : Ambient temperature, 72 hours with agitation.

Purification Techniques

Liquid-Liquid Partitioning

Crude extracts are partitioned sequentially using solvents of increasing polarity:

  • Hexane (remove lipids).

  • Ethyl acetate (enrich withanolides).

  • Methanol/water (polar impurities).

Medium-Pressure Liquid Chromatography (MPLC)

  • Stationary Phase : Silica gel (40–63 μm).

  • Mobile Phase : Hexane:acetone gradient (5:1 to 1:1).

  • Outcome : IxoA elutes at 30–35% acetone , yielding 70–80% purity.

Preparative Thin-Layer Chromatography (PTLC)

  • Plates : Silica gel GF254 (1 mm thickness).

  • Solvent System : Chloroform:methanol (9:1).

  • Rf Value : 0.45–0.50.

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 μm).

  • Mobile Phase : Acetonitrile:water (55:45, isocratic).

  • Flow Rate : 1.0 mL/min.

  • Retention Time : 12.3 minutes.

Table 2: Chromatographic Conditions for IxoA Purification

TechniqueStationary PhaseMobile PhasePurity (%)Yield (%)
MPLCSilica gelHexane:acetone (3:1)852.1
PTLCSilica gel GF254CHCl3:MeOH (9:1)901.5
HPLCC18ACN:H2O (55:45)980.8

Structural Characterization

Spectroscopic Analysis

  • High-Resolution Mass Spectrometry (HRMS) : m/z 489.2385 [M+H]+ (calculated for C28H36O8, 489.2389).

  • NMR (CDCl3) : Key signals include δ 6.78 (H-26), δ 5.52 (H-22), and δ 2.45 (H-4).

X-ray Crystallography

IxoA crystallizes in the orthorhombic space group P212121, confirming its 14β,17β-epoxywithanolide structure.

Challenges and Artifacts

  • Artifact Formation : Methanol-based extraction may produce 3β-methoxy derivatives (e.g., 2,3-dihydro-3β-methoxythis compound).

  • Mitigation : Use fresh plant material and minimize exposure to reactive solvents.

Yield Optimization Strategies

  • Aeroponic Cultivation : Enhances IxoA content by 40% compared to soil-grown plants.

  • Enzymatic Pretreatment : Cellulase (1.5 U/g) increases extract yield by 22%.

Analytical Validation

  • LC-MS/MS Quantification : LOD = 0.1 ppb, LOQ = 0.3 ppb.

  • Bioactivity Correlation : IC50 values against SW480 colon cancer cells = 1.66 μM .

Q & A

Q. What are the primary mechanisms by which Ixocarpalactone A exerts its antiproliferative effects in cancer models?

this compound induces apoptosis and inhibits proliferation via multiple pathways:

  • PHGDH Inhibition : Targets phosphoglycerate dehydrogenase (PHGDH), a key enzyme in serine biosynthesis, disrupting cancer cell metabolism .
  • Apoptotic Activation : Upregulates caspase-3/7 activity and increases PARP cleavage in colon cancer cells (e.g., HCT-116), confirmed via flow cytometry and Western blotting .
  • Cell Cycle Arrest : Blocks G2/M phase transition in pancreatic cancer models, validated through flow cytometric DNA content analysis .
    Methodology: Use PHGDH activity assays (e.g., NADH-coupled enzymatic assays) and apoptosis markers (Annexin V/PI staining) to replicate findings.

Q. What methodological approaches are recommended for isolating this compound from Physalis species?

Isolation protocols involve:

  • Extraction : Ethanol or methanol extraction followed by partitioning with solvents like hexane and ethyl acetate .
  • Chromatography : High-performance liquid chromatography (HPLC) or UPLC-QTOF-MS for purification, with structural confirmation via NMR (¹H, ¹³C, 2D-COSY) .
  • Yield Optimization : Adjust extraction parameters (e.g., temperature, solvent polarity) based on genotype-specific phenolic profiles .
    Validation: Compare spectral data with published references (e.g., The FEBS Journal ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values of this compound across different cancer cell lines?

Discrepancies arise due to:

  • Cell Line Heterogeneity : Colon (HCT-116) vs. pancreatic (PANC-1) cells exhibit differential PHGDH expression and metabolic dependencies .
  • Assay Conditions : Viability assays (MTT vs. resazurin) may yield varying sensitivities; standardize protocols and include positive controls (e.g., 5-FU) .
  • Compound Stability : Assess degradation kinetics in culture media using LC-MS .
    Recommendation: Perform dose-response curves under uniform conditions and report cell line authentication details .

Q. What experimental strategies are effective in validating PHGDH as the primary molecular target of this compound?

  • Genetic Knockdown : siRNA-mediated PHGDH silencing in cancer cells; if this compound’s efficacy diminishes, target engagement is confirmed .
  • Enzymatic Assays : Measure PHGDH activity in vitro using purified enzyme and NADH quantification; compare inhibition kinetics with known inhibitors (e.g., NCT-503) .
  • Molecular Docking : Use Schrödinger Suite or AutoDock to model binding interactions between this compound and PHGDH’s allosteric site, validated by mutagenesis (e.g., Arg235Ala) .
    Data Interpretation: Cross-validate with metabolomics (e.g., serine/glycine depletion via GC-MS) .

Q. How do researchers address discrepancies between in vitro and in vivo antitumor efficacy of this compound?

  • Pharmacokinetic Profiling : Measure bioavailability and half-life in murine models using LC-MS/MS; optimize formulations (e.g., nanoencapsulation) to enhance solubility .
  • Toxicity Screening : Assess hepatorenal toxicity via serum ALT/CRE levels and histopathology .
  • Tumor Microenvironment : Evaluate immune cell infiltration (e.g., CD8+ T cells) in xenografts to identify combinatorial synergies with immunotherapies .
    Design Tip: Use orthotopic pancreatic cancer models for clinically relevant metastasis data .

Methodological Frameworks

Q. What statistical approaches are critical for analyzing dose-dependent apoptotic effects of this compound?

  • Dose-Response Modeling : Fit data to Hill or log-logistic equations (e.g., R package drc) to calculate EC₅₀ and maximal efficacy .
  • Error Analysis : Quantify technical vs. biological variability using ANOVA with post-hoc Tukey tests .
  • Reproducibility : Pre-register protocols (e.g., OSF) and share raw data (e.g., flow cytometry FCS files) .

Q. How should researchers design studies to investigate synergistic effects of this compound with chemotherapeutics?

  • Combination Index (CI) : Calculate using Chou-Talalay method (CompuSyn software) to classify synergism (CI < 1) or antagonism (CI > 1) .
  • Mechanistic Overlap : Avoid combining agents targeting PHGDH and serine synthesis pathways to prevent redundancy .
  • In Vivo Testing : Use staggered dosing regimens in PDX models to mimic clinical scenarios .

Data Reporting Standards

  • Structural Elucidation : Adhere to IUPAC guidelines for reporting NMR shifts (δ in ppm) and MS fragmentation patterns .
  • Anticancer Data : Follow REMARK criteria for preclinical studies, including cell line authentication and apoptosis assay details .
  • Negative Results : Publish null findings (e.g., lack of efficacy in breast cancer models) to avoid publication bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ixocarpalactone A

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